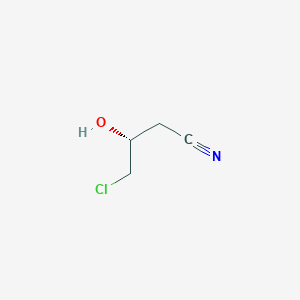

(R)-4-Chloro-3-hydroxybutyronitrile

概要

説明

®-4-Chloro-3-hydroxybutyronitrile is an organic compound with the molecular formula C4H6ClNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Chloro-3-hydroxybutyronitrile typically involves the reaction of ®-3-hydroxybutyronitrile with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of ®-4-Chloro-3-hydroxybutyronitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Types of Reactions:

Oxidation: ®-4-Chloro-3-hydroxybutyronitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form ®-4-chlorobutanol, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products:

Oxidation: ®-4-Chloro-3-oxobutyronitrile or ®-4-chlorobutyric acid.

Reduction: ®-4-Chlorobutanol.

Substitution: ®-4-Azido-3-hydroxybutyronitrile.

科学的研究の応用

Pharmaceutical Development

Overview :

(R)-4-Chloro-3-hydroxybutyronitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its chiral nature allows for the production of drugs with specific stereochemistry, which is crucial for enhancing efficacy and minimizing side effects.

Key Applications :

- Synthesis of Atorvastatin : This compound is a chiral building block in the production of atorvastatin, a widely used cholesterol-lowering medication. Research has shown that biocatalytic processes can effectively convert this compound into atorvastatin derivatives, enhancing the efficiency of drug synthesis .

- Neuroprotective Effects : Studies indicate that derivatives of this compound exhibit neuroprotective properties, potentially safeguarding neurons from oxidative stress .

Agricultural Chemicals

Overview :

In agriculture, this compound is used in formulating agrochemicals, contributing to the development of more effective herbicides and pesticides.

Key Benefits :

- Enhanced Crop Yields : The compound's properties facilitate improved pest management strategies, leading to better crop yields.

- Targeted Herbicides : Its application in creating selective herbicides helps minimize damage to non-target plants while effectively controlling weeds.

Biochemical Research

Overview :

Researchers employ this compound in various biochemical studies, particularly focusing on enzyme inhibition and metabolic pathways.

Applications :

- Enzyme Studies : The compound aids in understanding enzyme-catalyzed reactions involving nitrile hydratases and nitrilases, providing insights into cellular processes and potential therapeutic targets .

- Metabolic Pathway Analysis : Its use in metabolic studies helps elucidate pathways involved in cellular metabolism and disease mechanisms.

Material Science

Overview :

In material science, this compound is utilized to create specialized polymers and resins.

Properties and Applications :

- Durability and Resistance : The incorporation of this compound into materials results in enhanced durability and resistance to environmental factors, making it suitable for various industrial applications.

- Specialty Chemicals Production : It serves as a building block for synthesizing complex molecules used in high-performance materials.

Analytical Chemistry

Overview :

this compound plays a crucial role in analytical chemistry, particularly in the separation and identification of complex mixtures.

Techniques Utilized :

- Chromatography Applications : The compound is employed in chromatographic techniques to aid quality control and research analysis .

- Quality Control Measures : Its use ensures the purity and integrity of pharmaceutical products during development and manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceutical Development | Intermediate for atorvastatin synthesis | Enhanced drug efficacy; reduced side effects |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop yields; effective pest management |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of polymers and resins | Increased durability; resistance to environmental factors |

| Analytical Chemistry | Chromatography for quality control | Accurate identification of complex mixtures |

Case Studies

- Atorvastatin Synthesis via Biocatalysis

-

Neuroprotective Effects

- Research indicated that derivatives of this compound significantly protect neurons from oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases .

作用機序

The mechanism of action of ®-4-Chloro-3-hydroxybutyronitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound may act as a substrate for nitrile hydratases, leading to the formation of amides. The presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical transformations.

類似化合物との比較

- ®-3-Hydroxybutyronitrile

- ®-4-Chlorobutyronitrile

- ®-4-Chloro-3-oxobutyronitrile

Comparison: ®-4-Chloro-3-hydroxybutyronitrile is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon chain. This dual functionality allows for a wider range of chemical reactions compared to its analogs, such as ®-3-hydroxybutyronitrile, which lacks the chlorine atom, or ®-4-chlorobutyronitrile, which lacks the hydroxyl group. The combination of these functional groups makes ®-4-Chloro-3-hydroxybutyronitrile a versatile intermediate in organic synthesis.

生物活性

(R)-4-Chloro-3-hydroxybutyronitrile is a compound of significant interest in medicinal chemistry, primarily due to its role as an intermediate in the synthesis of biologically active molecules. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound (C4H6ClNO) is characterized by the presence of a hydroxyl group and a nitrile functional group, which confer unique chemical properties that contribute to its biological activity. The synthesis of this compound typically involves the reaction of chiral epichlorohydrin with cyanide sources under controlled conditions. Various methods have been reported, including:

- Reaction with Liquid Hydrogen Cyanide : This method, while effective, poses safety risks due to the toxicity of hydrogen cyanide .

- Neutral Conditions : A more recent approach involves using sodium cyanide and potassium cyanide in an aqueous solution with acetic acid, allowing for a safer synthesis process .

Biological Activity

The primary biological activities associated with this compound stem from its potential as a precursor for compounds that exhibit neuroprotective effects. Notably, it is a precursor for (R)-4-amino-3-hydroxybutyric acid (GABA), which has been shown to have several beneficial effects:

- Cerebral Metabolism Improvement : Enhances metabolic processes in the brain.

- Increased Cerebral Blood Flow : Promotes better blood circulation in cerebral tissues.

- Antihypertensive Effects : Contributes to lowering blood pressure.

- Sedative Properties : Exhibits calming effects on the central nervous system .

Research Findings

Several studies have investigated the pharmacological potentials of this compound and its derivatives:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could significantly protect neurons from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Pharmacokinetics and Safety : Research into the pharmacokinetics of this compound indicates that it exhibits favorable absorption characteristics when administered orally, with minimal toxicity observed in animal models .

特性

IUPAC Name |

(3R)-4-chloro-3-hydroxybutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPNZDUNCZWFL-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C#N)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84367-31-7 | |

| Record name | (3R)-4-chloro-3-hydroxybutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method for (R)-4-chloro-3-hydroxybutyronitrile described in the research?

A1: The research highlights a novel biocatalytic process for synthesizing both this compound and its enantiomer, (S)-4-chloro-3-hydroxybutyronitrile []. This method utilizes a mutated aldoxime dehydratase enzyme from Pseudomonas chlororaphis B23 to selectively open the ring of a precursor molecule, (±)-5-(chloromethyl)-4,5-dihydroisoxazole. Importantly, this process avoids the use of highly toxic cyanide, making it a safer alternative to traditional chemical synthesis methods [].

Q2: How efficient is the biocatalytic process in producing this compound?

A2: The researchers achieved a 90% enantiomeric excess (ee) for this compound with an isolated yield of 39% []. While the yield might appear moderate, the high enantioselectivity is crucial for potential applications where the purity of a specific enantiomer is critical. Further research could focus on optimizing the reaction conditions to improve the yield while maintaining the high enantiomeric excess.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。